Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a methoxyphenyl group, a dihydropyridine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often include refluxing in ethanol or other suitable solvents, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine and aromatic compounds.
Scientific Research Applications
Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission . The compound’s structure allows it to fit into the binding sites of these channels, altering their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Nicardipine: Known for its vasodilatory effects and used in the treatment of hypertension.
Uniqueness
Methyl 1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its methoxyphenyl group and ester functionality differentiate it from other dihydropyridine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological profiles.
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 1-(4-methoxyphenyl)-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO4/c1-18-12-6-4-11(5-7-12)15-9-10(14(17)19-2)3-8-13(15)16/h3-9H,1-2H3 |
InChI Key |
DQUHSMOZNGMOFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)OC |
Origin of Product |
United States |
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